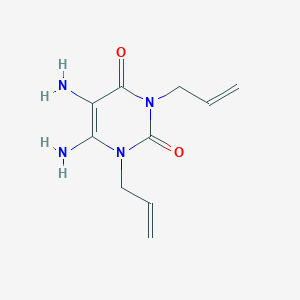

1,3-Diallyl-5,6-diaminouracil

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

102284-74-2 |

|---|---|

分子式 |

C10H14N4O2 |

分子量 |

222.24 g/mol |

IUPAC名 |

5,6-diamino-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N4O2/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16/h3-4H,1-2,5-6,11-12H2 |

InChIキー |

KWNJVDDOVKSTPP-UHFFFAOYSA-N |

SMILES |

C=CCN1C(=C(C(=O)N(C1=O)CC=C)N)N |

正規SMILES |

C=CCN1C(=C(C(=O)N(C1=O)CC=C)N)N |

同義語 |

1,3-Diallyl-5,6-diaminouracil hydrochloride |

製品の起源 |

United States |

Contextualization Within Uracil and Pyrimidine Chemistry

1,3-Diallyl-5,6-diaminouracil belongs to the broad class of organic compounds known as pyrimidones. drugbank.com These are characterized by a pyrimidine (B1678525) ring containing a ketone group. drugbank.com The core of this compound is uracil (B121893), a fundamental component of ribonucleic acid (RNA). The structure is specifically a 5,6-diaminouracil (B14702), meaning amino groups have replaced the hydrogens at the 5 and 6 positions of the uracil ring. hoffmanlab.org What makes this particular molecule distinct are the two allyl groups attached to the nitrogen atoms at positions 1 and 3. These allyl substituents introduce unique steric and electronic properties that influence the molecule's reactivity and potential biological applications.

The general class of 5,6-diaminouracils are recognized as important synthetic building blocks for creating purine (B94841) derivatives. google.com Purines, which include crucial biomolecules like adenine (B156593) and guanine, are a major focus in medicinal chemistry. thieme-connect.de The synthesis of these complex bicyclic systems often relies on the strategic use of appropriately substituted pyrimidines like this compound. thieme-connect.deresearchgate.net

Significance As a Versatile Synthetic Intermediate and Precursor

The primary significance of 1,3-diallyl-5,6-diaminouracil in academic research lies in its role as a precursor for synthesizing more complex heterocyclic systems, most notably xanthine (B1682287) derivatives and other purine (B94841) analogs.

A common synthetic route to obtain this compound starts with the condensation of N,N'-diallylurea and cyanoacetic acid. This is followed by nitrosation to introduce a nitroso group at the 5-position, which is then reduced to an amino group to yield the final diaminouracil product. d-nb.info

Once synthesized, this compound serves as a key starting material for constructing the imidazole (B134444) ring fused to the pyrimidine (B1678525) core, a defining feature of purines. For instance, refluxing this compound in formic acid leads to the formation of 1,3-diallylxanthine. thieme-connect.deresearchgate.net This transformation is a critical step in the synthesis of various xanthine derivatives, which are investigated for a range of pharmacological activities. researchgate.net For example, derivatives of this compound have been used to create selective antagonists for adenosine (B11128) receptors, which are important targets in pharmacological research. d-nb.info

The reactivity of the amino groups at the C5 and C6 positions allows for cyclization reactions with various one-carbon synthons to form the fused imidazole ring of the purine system. researchgate.net This versatility makes it an invaluable tool for chemists exploring the synthesis of novel purine and pteridine (B1203161) derivatives.

Overview of Current Research Trajectories for 1,3 Diallyl 5,6 Diaminouracil

Classical Synthetic Pathways to this compound

The traditional synthesis of this compound is typically a two-step process starting from 6-amino-1,3-diallyluracil. This precursor undergoes nitrosation followed by reduction to yield the final diaminated product.

Reduction of Nitroso-substituted Uracil Precursors

A common and pivotal step in the synthesis is the reduction of a 5-nitroso intermediate. researchgate.netd-nb.info The process begins with the nitrosation of the precursor, 6-amino-1,3-diallyluracil, which introduces a nitroso group at the C5 position of the pyrimidine (B1678525) ring. d-nb.info This reaction is typically carried out using sodium nitrite (B80452) in an acidic medium, such as acetic acid, at low temperatures (0–5°C), which results in the formation of 1,3-diallyl-6-amino-5-nitrosouracil, often as a distinctively colored precipitate. d-nb.info

Once the 5-nitroso derivative is formed, it is subsequently reduced to the corresponding 5,6-diamine. d-nb.info Several reducing agents can be employed for this transformation. A widely used method involves treating a suspension of the nitrosouracil with sodium dithionite (B78146) (Na₂S₂O₄) in boiling water. d-nb.info The reduction is visually indicated by the disappearance of the purple color of the nitroso compound. d-nb.info Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is another effective method for this reduction. This approach is noted for its clean conversion and quantitative reduction to this compound. Other reducing agents mentioned in the synthesis of similar diaminouracil derivatives include ammonium (B1175870) sulfide. orgsyn.org

| Reducing Agent | Solvent/Conditions | Observations | Reference |

|---|---|---|---|

| Sodium Dithionite (Na₂S₂O₄) | Boiling water | The purple color of the nitroso compound disappears upon complete reduction. The product is then extracted. | d-nb.info |

| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, 1 atm H₂, 25°C for 12 hours | Provides quantitative reduction to the diamine product. | |

| Ammonium Sulfide | Aqueous ammonium hydroxide (B78521), heated to 80°C | Used for analogous compounds like 1-butyl-5-nitroso-6-aminouracil. | orgsyn.orgprepchem.com |

Condensation Reactions in Uracil Synthesis

The foundational precursor, 6-amino-1,3-diallyluracil, is itself synthesized through a condensation reaction. researchgate.net The process typically starts with the condensation of N,N'-diallylurea and cyanoacetic acid. researchgate.net This reaction is often performed in the presence of acetic anhydride (B1165640) and heated to reflux at approximately 120°C for several hours. Following the initial condensation, a base-promoted cyclization is carried out, for instance, using sodium hydroxide in ethanol, to form the 6-amino-1,3-diallyluracil ring structure. This method provides the necessary substituted uracil skeleton required for the subsequent nitrosation and reduction steps.

Advanced and High-Efficiency Synthetic Approaches for this compound

To address the limitations of classical methods, such as long reaction times and the use of harsh reagents, more advanced synthetic strategies have been explored.

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. While specific literature detailing the microwave-assisted synthesis of this compound itself is sparse, its application in subsequent reactions involving this compound is well-documented. researchgate.netasianpubs.org For example, the ring-closure of 5,6-diaminouracil derivatives with reagents like triethyl orthoformate to produce xanthines is significantly expedited by microwave irradiation, reducing reaction times from hours to minutes. researchgate.netasianpubs.org This suggests that the synthesis of the diaminouracil precursor could also benefit from microwave assistance, potentially leading to higher throughput and efficiency. nih.govresearchgate.net The use of microwave heating can enhance reaction rates and yields, offering a greener alternative to conventional heating methods. asianpubs.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In the initial condensation step to form 6-amino-1,3-diallyluracil, yields are reported to be in the range of 65-70% after purification. For the subsequent nitrosation and reduction, careful control of temperature during the addition of sodium nitrite is essential to prevent side reactions. d-nb.info The reduction of the nitroso group with sodium dithionite can yield the final diaminouracil in approximately 71% yield. d-nb.info The choice of catalyst in hydrogenation is also critical; using a palladium-carbon catalyst under controlled pH (7-10) has been shown to provide quantitative yields and high purity for analogous dimethyl derivatives, allowing for direct use in subsequent steps without intermediate isolation. google.com

| Synthetic Step | Product | Reported Yield | Reference |

|---|---|---|---|

| Condensation and Cyclization | 6-amino-1,3-diallyluracil | ~65–70% | |

| Nitrosation and Reduction (with Na₂S₂O₄) | This compound | 71% | d-nb.info |

| Microwave-assisted ring closure of 1,3-diethyl-5,6-diaminouracil | 1,3-Diethylxanthine | 76% | researchgate.netasianpubs.org |

Purity Considerations and Separation Techniques for 5,6-Diaminouracil Derivatives

The purity of this compound is paramount, especially when it is used as a precursor for pharmacologically active compounds. researchgate.netasianpubs.org 5,6-Diaminouracil derivatives are known to be sensitive to air and temperature, which necessitates careful handling and storage, often in a vacuum desiccator. researchgate.netasianpubs.org Although some subsequent reactions can proceed with impure starting materials, precise yield determination and the synthesis of high-purity final products require highly pure diaminouracils. researchgate.netasianpubs.org

Reactions Involving Amino and Imino Functionalities of this compound

The vicinal diamine groups at the C5 and C6 positions of the uracil ring are the primary sites of reactivity in this compound. These amino groups can undergo reactions typical of primary aromatic amines, including acylation, and condensation with carbonyl compounds to form imines (Schiff bases).

The reactivity of the amino groups is crucial for the construction of fused heterocyclic systems. For instance, the reaction with carboxylic acids or their derivatives leads to the formation of amide intermediates, which can subsequently cyclize to form a new ring. Similarly, condensation with dicarbonyl compounds or their equivalents can lead to the formation of various fused pyrimidine derivatives.

The amino groups of 5,6-diaminouracil derivatives are known to be susceptible to oxidation, which can sometimes lead to undesired byproducts. Therefore, reactions involving these groups are often carried out under inert conditions to prevent oxidative degradation. The allyl groups at the N1 and N3 positions are generally stable under these conditions but can participate in or be affected by certain reaction conditions, such as those involving strong acids or oxidizing agents.

Cyclization Reactions for Heterocyclic Ring System Formation

The strategic placement of the two amino groups on the uracil ring makes this compound an ideal starting material for the synthesis of various fused heterocyclic systems through cyclization reactions. These reactions typically involve the formation of a new five- or six-membered ring fused to the pyrimidine core, leading to the generation of purine analogues and other related structures.

Xanthine and its derivatives are an important class of compounds, many of which exhibit significant biological activities. This compound serves as a key intermediate in the synthesis of 1,3-diallylxanthine and its 8-substituted derivatives. The formation of the xanthine core involves the construction of an imidazole (B134444) ring fused to the uracil moiety. This is typically achieved through condensation of the diamine with a one-carbon synthon, which provides the C8 atom of the xanthine nucleus.

A common and versatile method for the synthesis of 8-substituted xanthine derivatives involves the condensation of this compound with carboxylic acids or their reactive derivatives, such as acid chlorides or esters. biointerfaceresearch.comfrontiersin.org This reaction proceeds through the initial formation of a 5-amido-6-aminouracil intermediate. frontiersin.orgsemanticscholar.org The regioselectivity of this acylation, favoring the 5-amino group, has been confirmed through spectroscopic and crystallographic studies. frontiersin.org

The subsequent step is an intramolecular cyclization of the amide intermediate to form the imidazole ring of the xanthine system. This cyclization is often promoted by heating, sometimes in the presence of a dehydrating agent or a base. biointerfaceresearch.comthieme-connect.de For example, refluxing the amide intermediate in aqueous sodium hydroxide is a common method to effect ring closure. thieme-connect.de

The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate the direct condensation of carboxylic acids with the diaminouracil. frontiersin.orgsemanticscholar.org Alternatively, the carboxylic acid can be activated by converting it to the corresponding acid chloride, which then readily reacts with the diamine. frontiersin.org The choice of method often depends on the nature of the carboxylic acid and the desired reaction conditions.

A solution of this compound refluxed in formic acid for one hour, followed by evaporation of excess formic acid, yields a white solid. thieme-connect.deresearchgate.net This solid, upon recrystallization and subsequent refluxing with aqueous sodium hydroxide, produces 1,3-diallylxanthine. thieme-connect.de

Table 1: Synthesis of Xanthine Derivatives from this compound and Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Reagent/Condition for Amide Formation | Condition for Cyclization | 8-Substituent of Xanthine | Reference |

| Formic Acid | Reflux in formic acid | Reflux in 10% aq. NaOH | H | thieme-connect.de |

| Carboxylic Acid | EDC | Heat/Base | R | frontiersin.orgsemanticscholar.org |

| Acid Chloride | Pyridine | Heat/Base | R | frontiersin.org |

EDC: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide

The reaction of this compound with aldehydes and ketones provides another route to 8-substituted xanthine derivatives. biointerfaceresearch.com This condensation typically forms an imine (Schiff base) intermediate at the more reactive 5-amino group. biointerfaceresearch.comsemanticscholar.org Subsequent oxidative cyclization of this imine intermediate leads to the formation of the imidazole ring. biointerfaceresearch.comvulcanchem.com

The choice of oxidizing agent can vary, with reagents like diethyl azodicarboxylate (DEAD) or even air (oxygen) being used to promote the cyclization. biointerfaceresearch.com This method is particularly useful for introducing a variety of substituents at the 8-position of the xanthine ring, corresponding to the R group of the starting aldehyde (R-CHO).

While the condensation with aldehydes is more common, reactions with ketones can also be employed to synthesize 8,8-disubstituted xanthine derivatives, although this is less frequently reported. The reaction conditions, such as solvent and catalyst, can be optimized to improve the yield and purity of the desired xanthine product.

The formation of the imidazole ring in xanthine synthesis from 5,6-diaminouracil derivatives is a key step. asianpubs.org The classical Traube synthesis involves the reaction of a 5,6-diaminouracil with formic acid, which proceeds through an intermediate formamide. The subsequent ring closure can be thermally induced or catalyzed by acid or base.

In the case of condensation with carboxylic acids and their derivatives, the mechanism involves the nucleophilic attack of the 6-amino group onto the carbonyl carbon of the 5-amido group. This is followed by dehydration to form the imidazole ring. The regioselectivity of the initial acylation at the 5-amino group is a critical factor influencing the outcome of the reaction.

For condensations with aldehydes, the proposed mechanism involves the formation of an imine at the 5-position, followed by an intramolecular nucleophilic attack of the 6-amino group on the imine carbon. The resulting intermediate then undergoes oxidation to form the aromatic imidazole ring. The stability of the intermediate and the efficiency of the oxidation step are key to the success of this synthetic route.

Beyond the synthesis of xanthines, this compound is a valuable precursor for a broader range of purine analogues. tubitak.gov.trekb.egrsc.org Purines are fundamental components of nucleic acids and are involved in numerous biological processes. Synthetic purine analogues are of great interest in medicinal chemistry for their potential therapeutic applications. tubitak.gov.trekb.eg

The synthesis of these analogues often follows similar strategies to those used for xanthines, involving the cyclization of the diaminouracil with various electrophilic reagents to construct the fused imidazole or pyrazine (B50134) ring. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of pteridine (B1203161) or other related heterocyclic systems.

The specific nature of the purine analogue synthesized depends on the reagent used for the cyclization step. By carefully selecting the cyclizing agent, a wide variety of substituents can be introduced at different positions of the newly formed ring, allowing for the generation of a library of purine analogues for biological screening. The allyl groups at the N1 and N3 positions can also be further modified in subsequent synthetic steps to create additional diversity.

Synthesis of Purine Analogues from this compound

Formation of Purine N-Oxides

The synthesis of purine N-oxides, a class of compounds with significant biological interest, often involves multistep pathways starting from appropriately substituted pyrimidines. While direct oxidation of purines can be challenging and lack regioselectivity, building the N-oxide functionality during the heterocyclic ring construction offers a more controlled approach.

One established strategy for creating purine 7-N-oxides involves a "phenacylamine route" starting from a dichloronitropyrimidine. semanticscholar.org In this method, 4,6-dichloro-5-nitropyrimidine (B16160) is reacted with N-(4-methoxybenzyl)phenacylamine. semanticscholar.org The resulting intermediate undergoes further transformations, including treatment with thiourea, to construct the imidazole ring fused to the pyrimidine core, ultimately yielding the purine 7-N-oxide structure. semanticscholar.org Although this specific example does not start with this compound, 5,6-diaminopyrimidines are the quintessential precursors for purine synthesis, and their transformation into N-oxides represents a key derivatization pathway in purine chemistry.

Generation of Polycyclic Pyrimido- and Diazepinopurinediones

The compound this compound serves as a foundational substrate for synthesizing bicyclic purinediones, specifically xanthine derivatives. The Traube purine synthesis is a classic method employed for this transformation, involving the reaction of a 5,6-diaminopyrimidine with a one-carbon synthon.

For instance, the cyclization of this compound with formic acid leads to the formation of 1,3-diallylxanthine. thieme-connect.de This reaction proceeds through an intermediate 6-amino-5-(formylamino)uracil derivative, which then undergoes ring closure upon heating in an alkaline solution like aqueous sodium hydroxide. thieme-connect.de A solution of this compound (2.5 g, 11.3 mmol) in formic acid (50 mL) is refluxed for one hour to yield the intermediate, which is then cyclized. thieme-connect.deresearchgate.net

Furthermore, this diamine can be reacted with other carboxylic acids to generate 8-substituted xanthine derivatives. A notable example is the synthesis of 8-cyclopentyl-1,3-diallylxanthine. This involves heating this compound with cyclopentanecarboxylic acid in toluene (B28343) under reflux with a Dean-Stark trap to remove water. d-nb.info The resulting amide intermediate is subsequently cyclized by boiling in aqueous sodium hydroxide to yield the final polycyclic purinedione. d-nb.info

| Starting Material | Reagent | Product | Reaction Conditions | Yield | Reference |

| This compound | Formic Acid | 6-Amino-1,3-diallyl-5-(formylamino)uracil | Reflux in formic acid for 1 hour | 76% | thieme-connect.de |

| 6-Amino-1,3-diallyl-5-(formylamino)uracil | 10% Aqueous Sodium Hydroxide | 1,3-Diallylxanthine | Reflux for 0.5 hours | 65% | thieme-connect.de |

| This compound | Cyclopentanecarboxylic Acid | 8-Cyclopentyl-1,3-diallylxanthine | 1) Reflux in toluene (8h); 2) Boil in 1N NaOH (2h) | Not specified | d-nb.info |

Other Derivatization Pathways and Functional Group Transformations

Beyond the routes to xanthines using formic or carboxylic acids, other reagents can be employed for the critical imidazole ring closure, highlighting the diverse derivatization pathways for this compound.

Microwave-assisted synthesis has been shown to be a highly efficient method for producing xanthine derivatives from 5,6-diaminouracils. researchgate.net The reaction of 5,6-diamino-1,3-dialkyluracils with triethyl orthoformate under microwave irradiation significantly shortens reaction times compared to conventional heating, affording high yields of the corresponding xanthines. researchgate.net For example, the synthesis of 1,3-diethylxanthine from 5,6-diamino-1,3-diethyluracil was completed in 5 minutes with a 76% yield. researchgate.net

The condensation of this compound with various aldehydes and acids is another key strategy for introducing diversity at the 8-position of the purine ring. The reaction with cinnamic acid derivatives, for example, produces 8-styrylxanthine compounds. googleapis.com This pathway involves the initial formation of an amide by reacting the diaminouracil with a suitable carboxylic acid, followed by cyclization to form the xanthine ring system. googleapis.com These reactions underscore the utility of this compound as a versatile precursor for a wide range of substituted purines. biointerfaceresearch.com

| Starting Material | Reagent(s) | Product | Reaction Conditions | Yield | Reference |

| 5,6-Diamino-1,3-diethyluracil | Triethyl orthoformate | 1,3-Diethylxanthine | Microwave irradiation, 5 minutes | 76% | researchgate.net |

| 5,6-Diamino-1,3-dibutyluracil | Triethyl orthoformate | 1,3-Dibutylxanthine | Microwave irradiation, 5 minutes | 80% | researchgate.net |

| This compound | 3,4-Dimethoxycinnamic acid | (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine | Not specified | Not specified | googleapis.com |

Structural Elucidation and Spectroscopic Characterization of 1,3 Diallyl 5,6 Diaminouracil and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, offers a powerful non-destructive means to probe the molecular structure of 1,3-Diallyl-5,6-diaminouracil by identifying its characteristic functional groups and vibrational modes. nih.govnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound. The infrared spectrum reveals distinct absorption bands corresponding to specific bond vibrations.

Key FT-IR spectral data for this compound include a prominent N-H stretching vibration around 3350 cm⁻¹, indicative of the amino groups. The spectrum also shows a strong absorption band at approximately 1665 cm⁻¹ which is characteristic of the C=O (carbonyl) group within the uracil (B121893) ring. Additionally, a band at 1620 cm⁻¹ is attributed to the C=N stretching vibration. The presence of allyl groups is confirmed by C-H stretching vibrations typically observed just above 3000 cm⁻¹ and C=C stretching vibrations in the 1680-1640 cm⁻¹ region. vscht.cz For the parent compound, 5,6-diaminouracil (B14702), FT-IR studies have identified vibrations associated with the pyrimidine (B1678525) ring and amino groups, providing a basis for comparison. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to assign the vibrational modes of 5,6-diaminouracil and related structures, aiding in the interpretation of experimental spectra. nih.gov

Table 1: Characteristic FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3350 | N-H stretch (amino groups) | |

| >3000 | =C-H stretch (allyl groups) | vscht.cz |

| 1665 | C=O stretch (carbonyl) | |

| 1620 | C=N stretch | |

| 1680-1640 | C=C stretch (allyl groups) | vscht.cz |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or absent in the IR spectrum. For uracil and its derivatives, Raman spectroscopy is particularly useful for studying the vibrational modes of the pyrimidine ring. nih.gov Studies on related compounds like 5,6-diaminouracil show characteristic Raman bands that can be compared to those of its diallyl derivative. nih.govresearchgate.net The symmetric vibrations of the C=C bonds in the allyl groups are expected to produce strong Raman signals. The technique is sensitive to conformational changes and intermolecular interactions, providing a deeper understanding of the molecular structure in the solid state. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the complete structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, shows characteristic signals for the different types of protons. The protons of the N-CH₂ groups of the allyl substituents appear as a multiplet in the range of δ 3.85–3.92 ppm. The terminal vinyl protons (CH₂=CH) of the allyl groups are observed as a multiplet between δ 5.10–5.25 ppm. The internal vinyl proton (CH₂=CH) gives rise to a multiplet at δ 5.75–5.90 ppm. The protons of the two amino groups (NH₂) at positions 5 and 6 are seen as a singlet at approximately δ 6.45 ppm. A singlet corresponding to the NH proton of the uracil ring is also observed.

¹³C NMR spectroscopy provides further structural confirmation by identifying the different carbon environments. For uracil derivatives, the carbonyl carbons (C=O) typically resonate at the lower field, while the carbons of the allyl groups appear at the higher field. mdpi.com The chemical shifts are sensitive to the electronic environment of each carbon atom. organicchemistrydata.org

Table 2: ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 3.85–3.92 | m | 4H | N-CH₂ | |

| 5.10–5.25 | m | 4H | CH₂=CH | |

| 5.75–5.90 | m | 2H | CH₂=CH | |

| 6.45 | s | 2H | NH₂ | |

| 10.30 | s | 1H | NH |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of this compound, which helps in confirming its structure. The molecular weight of this compound is 222.24 g/mol . In mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragment ions are detected. The fragmentation pattern is characteristic of the molecule's structure. For uracil derivatives, common fragmentation pathways involve cleavages of the substituent groups and fragmentation of the pyrimidine ring. rroij.comresearchgate.net The loss of the allyl groups (C₃H₅, 41 Da) would be an expected fragmentation pathway. libretexts.org The fragmentation of the uracil core can lead to various smaller charged fragments. core.ac.uk Analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable structural information. uni-saarland.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides insights into the electronic transitions within this compound. technologynetworks.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. pharmatutor.orgddugpgcsitapur.com The uracil ring system contains π electrons and non-bonding (n) electrons on the oxygen and nitrogen atoms, which can undergo π → π* and n → π* transitions. researchgate.net The presence of the amino and allyl groups as substituents on the uracil ring will influence the wavelengths of these electronic transitions. sci-hub.se The conjugation within the uracil ring and the presence of auxochromic amino groups typically result in absorption bands in the UV region. The specific wavelengths (λmax) and molar absorptivities (ε) of these bands are characteristic of the compound's electronic structure. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₁₀H₁₄N₄O₂, the theoretical elemental composition can be calculated. Experimental determination of the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) is then compared with the calculated values to confirm the compound's purity and empirical formula. researchgate.net

**Table 3: Elemental Analysis Data for this compound (C₁₀H₁₄N₄O₂) **

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 52.16 | 52.08 | |

| Hydrogen (H) | 6.13 | 6.20 | |

| Nitrogen (N) | 24.33 | 24.28 |

Crystallographic Studies of Related Uracil Derivatives

Research into the crystal structures of various uracil derivatives reveals that their solid-state arrangements are predominantly influenced by hydrogen bonding and π-stacking interactions. acs.org The specific nature and pattern of these interactions are, in turn, dictated by the type and position of substituents on the uracil ring.

A comprehensive analysis of a series of uracil derivatives, including 1-methyluracil, 1,5-dimethyluracil, and 5-fluorouracil, has shown that most of these structures form hydrogen-bonded layers that are held together by π-stacking interactions. acs.org The exception to this is 2,4-dithiouracil, which exhibits a more complex three-dimensional network stabilized by N–H···S and C–H···S hydrogen bonds. acs.org The majority of the studied uracil derivatives crystallize in centrosymmetric space groups, with P2₁/c being a common crystal lattice type. acs.org

The introduction of substituents at the C5 and C6 positions of the uracil ring significantly impacts the crystal packing. For instance, a study on 6-(arylthio)uracil derivatives revealed that these compounds crystallize in the monoclinic system with the centrosymmetric space group P2₁/n. acs.org The crystal structures are characterized by an invariant molecular tape containing alternating R₂²(8) synthons formed by N–H···O hydrogen bonds. acs.org

Similarly, the investigation of 5-substituted uracils, such as 5-aminouracil, has provided detailed information on their hydrogen bonding motifs. The crystal structure of 5-aminouracil, determined via synchrotron X-ray diffraction, showcases a polar hydrogen-bonded ribbon motif. ucl.ac.uk This study also highlighted the challenges in crystallizing some uracil derivatives due to their tendency to form microcrystalline aggregates. ucl.ac.uk

The regioselectivity of reactions involving diaminouracil derivatives has been unambiguously confirmed through single X-ray crystallography. For example, in the synthesis of 6-amino-5-carboxamidouracils from 5,6-diaminouracil derivatives, X-ray analysis confirmed the formation of the 5-carboxamido isomer. frontiersin.orgnih.gov

The table below summarizes the crystallographic data for a selection of related uracil derivatives, illustrating the diversity in their crystal systems and space groups.

| Compound Name | Crystal System | Space Group | Reference |

| 6-(Phenylthio)pyrimidine-2,4(1H,3H)-dione | Monoclinic | P2₁/n | acs.org |

| 6-(p-Tolylthio)pyrimidine-2,4(1H,3H)-dione | Monoclinic | P2₁/n | acs.org |

| 6-(3,5-Dimethylphenylthio)pyrimidine-2,4(1H,3H)-dione | Monoclinic | P2₁/n | acs.org |

| 1,3-Dimethyl-5-(m-hydroxyphenylazo)-6-aminouracil | Monoclinic | P 1 21/c 1 | bohrium.com |

| 5-Aminouracil | ucl.ac.uk |

The molecular geometry of these derivatives is also a key area of investigation. For many uracil derivatives, the pyrimidine ring is essentially planar. scielo.br However, the exocyclic groups can introduce some steric interactions. scielo.br Theoretical calculations and experimental data from X-ray crystallography and NMR spectroscopy have been used to probe the extent of polarization in the uracil ring, which can be influenced by thialation or other substitutions. nih.gov

Computational and Theoretical Investigations on 1,3 Diallyl 5,6 Diaminouracil

Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,3-Diallyl-5,6-diaminouracil, DFT calculations would be instrumental in determining its most stable three-dimensional geometry.

Structural optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would provide precise bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a non-planar structure due to the steric hindrance and conformational flexibility of the diallyl groups. The amino groups at the 5 and 6 positions would also influence the geometry of the uracil (B121893) ring.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. The calculated frequencies would help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as the N-H stretching of the amino groups, C=O stretching of the uracil core, and the various vibrations of the allyl groups.

Table 1: Predicted Key Vibrational Frequencies for this compound (Hypothetical Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (Amino) | Symmetric & Asymmetric Stretching | 3400 - 3500 |

| C-H (Allyl) | Stretching | 3000 - 3100 |

| C=O (Uracil) | Symmetric & Asymmetric Stretching | 1650 - 1750 |

| C=C (Allyl) | Stretching | 1600 - 1650 |

| C-N | Stretching | 1200 - 1350 |

This table presents hypothetical data based on typical values for these functional groups and is intended for illustrative purposes.

Molecular Modeling for Conformational Analysis and Reactivity Predictions

The presence of two flexible allyl groups necessitates a thorough conformational analysis to identify the various low-energy conformers of this compound. Molecular modeling techniques, such as systematic or stochastic conformational searches, can be employed to explore the potential energy surface of the molecule.

The results of such an analysis would likely indicate several stable conformers arising from the different orientations of the allyl chains relative to the uracil ring. The relative energies of these conformers would determine their population at a given temperature. Understanding the conformational landscape is crucial as different conformers may exhibit different reactivities and biological activities.

Reactivity predictions can be made by examining the molecular electrostatic potential (MEP) map. The MEP map would visualize the electron density distribution and highlight the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the lone pairs of the nitrogen and oxygen atoms, as well as the pi-electrons of the double bonds in the uracil ring and allyl groups, would be key sites for chemical reactions.

Electronic Structure Analysis and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

Analysis of the electronic structure provides fundamental insights into the chemical reactivity and kinetic stability of a molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich diaminouracil ring, while the LUMO may be distributed over the pyrimidine (B1678525) ring and the carbonyl groups.

Table 2: Predicted Electronic Properties of this compound (Hypothetical Data)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

| Electronegativity (χ) | 3.0 to 4.0 |

| Chemical Hardness (η) | 2.2 to 2.8 |

This table presents hypothetical data based on typical values for similar organic molecules and is intended for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

For instance, the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted shifts, when compared to experimental spectra, can help in the definitive assignment of all proton and carbon signals in the molecule.

Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). This would provide information about the electronic transitions within the molecule, such as the n → π* and π → π* transitions associated with the uracil chromophore. The predicted maximum absorption wavelengths (λmax) would be valuable for characterizing the compound.

Applications of 1,3 Diallyl 5,6 Diaminouracil in Organic Synthesis

Versatile Building Block for the Construction of Complex Organic Molecules

1,3-Diallyl-5,6-diaminouracil is recognized as a versatile building block in organic synthesis due to the reactivity of its functional groups, which allows for diverse chemical modifications. The presence of two allyl groups and two amino groups on the uracil (B121893) core enables chemists to introduce a variety of substituents and construct intricate molecular frameworks. This adaptability makes it a valuable starting material for creating more complex molecules, including those with potential biological activity. nih.govrsc.org

The synthesis of this compound itself typically begins with the condensation of N,N'-diallylurea and cyanoacetic acid, followed by cyclization to form 6-amino-1,3-diallyluracil. researchgate.net Subsequent nitrosation and reduction steps yield the final diaminouracil product. researchgate.net This accessibility further enhances its utility as a foundational molecule in multi-step synthetic sequences.

The strategic placement of its functional groups allows for selective reactions. For instance, the amino groups at the C5 and C6 positions can readily participate in condensation reactions with various electrophiles, leading to the formation of new heterocyclic rings. The allyl groups, on the other hand, can undergo a range of transformations, including but not limited to, isomerization, oxidation, and addition reactions, providing further avenues for molecular diversification.

Precursor for the Synthesis of Pharmacologically Relevant Xanthine (B1682287) and Purine (B94841) Scaffolds

One of the most significant applications of this compound is its role as a key precursor in the synthesis of xanthine and purine derivatives, which are classes of compounds with immense pharmacological importance. nih.govsemanticscholar.org Xanthines, such as caffeine (B1668208) and theophylline, are known for their effects on the central nervous system and their use as respiratory stimulants. asianpubs.orgresearchgate.net Purine analogs are fundamental components of nucleic acids and are integral to numerous biochemical processes, with many synthetic derivatives exhibiting potent anticancer and antiviral activities. nih.gov

The Traube synthesis is a classic and widely employed method for constructing the xanthine scaffold from 5,6-diaminouracil (B14702) derivatives. nih.govsemanticscholar.org This method involves the cyclization of the imidazole (B134444) ring onto the pyrimidine (B1678525) core. In the case of this compound, reaction with reagents like formic acid or triethyl orthoformate leads to the formation of 1,3-diallylxanthine. researchgate.netthieme-connect.de

Table 1: Synthesis of Xanthine Derivatives from this compound

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Formic Acid | 1,3-Diallylxanthine | 76% | thieme-connect.de |

| This compound | Triethyl Orthoformate (Microwave) | 1,3-Diallylxanthine | High | researchgate.net |

The general strategy for synthesizing 8-substituted xanthines often involves the initial condensation of a 5,6-diaminouracil derivative with a carboxylic acid or an aldehyde. frontiersin.org For example, reacting 1,3-dialkyl-5,6-diaminouracil with a substituted phenoxyacetic acid in the presence of a coupling agent like EDAC (1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide) yields an intermediate amide, which upon treatment with aqueous sodium hydroxide (B78521), cyclizes to the corresponding xanthine analog. nih.govsemanticscholar.org

Similarly, purine scaffolds can be accessed from this compound. The synthesis often involves the reaction of the diaminouracil with various carbon sources to form the fused imidazole ring characteristic of the purine system. The resulting purine derivatives can be further modified to generate a library of compounds for pharmacological screening. For instance, the synthesis of potent anticancer purine scaffolds has been achieved through multi-step sequences starting from related 5,6-diaminouracil precursors. nih.gov

Development of Novel Polycyclic Systems through this compound Intermediates

The reactivity of this compound extends beyond the synthesis of bicyclic xanthines and purines to the construction of more complex, novel polycyclic systems. The di-amino functionality on the pyrimidine ring serves as a handle for annulation reactions, where additional rings are fused onto the initial scaffold.

For example, the reaction of 5,6-diaminouracil derivatives with ninhydrin (B49086) can lead to the formation of indenopteridine systems. scirp.org While this specific reaction with the 1,3-diallyl substituted version is not explicitly detailed in the provided context, the general reactivity pattern suggests its potential as a substrate for such transformations. The development of these unique polycyclic architectures is of interest in medicinal chemistry and materials science, as new ring systems can exhibit novel biological activities and physical properties.

The synthesis of tetrahydropyrazino[2,1-f]purinediones has been reported starting from 5,6-diaminouracil, which involves a reaction with glycolic acid followed by ring closure. semanticscholar.org This demonstrates the potential for building diverse fused heterocyclic systems from diaminouracil precursors. The allyl groups on this compound could potentially be exploited in subsequent steps to further elaborate these polycyclic structures.

Role in High-Throughput Synthesis Methodologies

The demand for large libraries of compounds for drug discovery has spurred the development of high-throughput synthesis methodologies. This compound and its analogs are well-suited for such automated or parallel synthesis approaches. researchgate.net The robust and reliable reactions used to convert this precursor into xanthine and purine derivatives can be adapted for high-throughput formats.

Microwave-assisted organic synthesis, for instance, has been shown to significantly accelerate the ring closure step in xanthine synthesis from 5,6-diaminouracil derivatives. researchgate.net Reaction times can be reduced from hours to minutes, with high yields often maintained. researchgate.net This efficiency is highly advantageous for rapidly generating a diverse set of compounds.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Xanthines

| Starting Material | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 5,6-Diamino-1,3-dibutyluracil | Conventional Heating | 1 hour | 80% | researchgate.net |

| 5,6-Diamino-1,3-dibutyluracil | Microwave Irradiation | 5 minutes | Similar to conventional | researchgate.net |

| 5,6-Diamino-1,3-diethyluracil | Microwave Irradiation | 5 minutes | 76% | researchgate.net |

Furthermore, the synthesis of 8-substituted xanthines has been streamlined by using efficient coupling reagents that facilitate the rapid formation of the 6-amino-5-carboxamidouracil intermediate, which is a direct precursor to the final xanthine product. frontiersin.org These optimized procedures, which can lead to the precipitation of pure products in very short reaction times, are ideal for implementation in high-throughput synthesis platforms. frontiersin.org The versatility of this compound as a starting material, combined with these modern synthetic techniques, allows for the efficient exploration of chemical space around the privileged xanthine and purine scaffolds.

Biochemical and Molecular Research Applications of 1,3 Diallyl 5,6 Diaminouracil and Its Derivatives in Vitro Mechanistic Investigations

Molecular Interactions with Biological Receptors

Derivatives of 1,3-diallyl-5,6-diaminouracil, primarily 1,3-diallylxanthines, have been extensively studied for their ability to bind to biological receptors, most notably adenosine (B11128) receptors. These receptors are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine and are significant targets for drug development. frontiersin.org

The primary application of this compound in receptor binding studies is as a precursor for 1,3-diallylxanthine and its analogues. Xanthine (B1682287) derivatives are well-established antagonists of adenosine receptors (ARs). researchgate.net The nature of the alkyl substituents at the N1 and N3 positions of the xanthine core significantly influences the binding affinity and selectivity for the four adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govbiointerfaceresearch.com

Radioligand binding assays on membranes from cells expressing specific human adenosine receptor subtypes are used to determine the affinity (Ki value) of these compounds. For instance, studies on a range of 1,3-dialkylxanthine derivatives have demonstrated that while many act as potent antagonists, their selectivity profile is highly dependent on the N1 and N3 substituents. nih.gov While extensive data exists for methyl, ethyl, and propyl derivatives, the 1,3-diallyl analogue has been identified as being selective for the A2 receptor subtype.

Comparative binding data highlights the importance of the N-substituents. For example, 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) is a well-characterized antagonist with exceptionally high affinity and selectivity for the A1 receptor, showing a Ki value of 3.9 nM for human A1 receptors, compared to 130 nM, 50 nM, and 4000 nM for A2A, A2B, and A3 receptors, respectively. d-nb.info This contrasts with derivatives of 1,3-diallylxanthine, which show preference for A2 receptors.

Table 1: Comparative Adenosine Receptor Binding Affinities of Selected 1,3-Dialkylxanthine Derivatives

| Compound | N1/N3 Substituent | 8-Position Substituent | Receptor Subtype | Binding Affinity (Ki) | Selectivity Profile |

| DPCPX | n-Propyl | Cyclopentyl | Human A1 | 3.9 nM | >700-fold A1-selective d-nb.info |

| Human A2A | 130 nM | ||||

| Human A2B | 50 nM | ||||

| Human A3 | 4000 nM | ||||

| 1,3-Diallylxanthine derivative | Allyl | Varies | A2 | Selective | Data suggests A2 selectivity |

Structure-activity relationship (SAR) studies have been crucial in elucidating how molecular structure dictates the interaction of xanthine derivatives with adenosine receptors. The this compound scaffold provides a platform for synthesizing xanthines where the influence of the N1 and N3 allyl groups can be assessed in comparison to other alkyl groups.

The key findings from SAR studies on 1,3-dialkylxanthine derivatives are:

N1 and N3 Substituents : The size and nature of the substituents at the N1 and N3 positions are critical for both affinity and selectivity. biointerfaceresearch.com Increasing the alkyl chain length from methyl to propyl generally alters the selectivity profile. nih.gov For example, 1,3-dipropyl substitutions often confer high A1 receptor affinity, as seen with DPCPX. d-nb.info In contrast, 1,3-dimethylxanthine derivatives tend to be more selective for A2-receptors than the corresponding diethyl or dipropyl derivatives. Diethyl substitution at both the N1 and N3 positions has been found to dramatically potentiate anticateleptic activity, an indicator of A2A antagonism. researchgate.net The presence of allyl groups, as in derivatives of 1,3-diallylxanthine, has been associated with selectivity towards A2 receptors.

8-Position Substituent : The substituent at the C8 position of the xanthine ring is a primary determinant of potency. nih.gov Large, lipophilic groups such as aryl (e.g., phenyl) or cycloalkyl (e.g., cyclopentyl) moieties are associated with high affinity, particularly at A1 and A2A receptors. nih.govresearchgate.net Functionalized congeners, where chains bearing amino or carboxyl groups are attached to an 8-phenyl substituent, have been created to allow for attachment to other molecules, like biotin, for probing the receptor binding site. core.ac.uk

These SAR studies demonstrate that the combination of N1, N3, and C8 substituents allows for the fine-tuning of both the potency and selectivity of xanthine-based adenosine receptor antagonists derived from uracil (B121893) precursors. biointerfaceresearch.com

Adenosine Receptor Ligand Binding Investigations (A1, A2A, A2B, A3 Subtypes)

Enzyme Inhibition Mechanisms (In Vitro Studies)

Beyond receptor binding, derivatives of this compound have been investigated as inhibitors of key enzymes involved in cellular metabolism and proliferation. The core 5,6-diaminopyrimidine structure is a recognized pharmacophore that can mimic endogenous substrates for certain enzymes. nih.govresearchgate.net

In vitro studies have identified this compound and its derivatives as promising inhibitors of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. nih.govcancernetwork.com Inhibition of DHFR disrupts DNA synthesis and repair, making it an important target for anticancer and antimicrobial agents. cancernetwork.comvietnamjournal.ru

The inhibitory action of these compounds stems from their structural similarity to folic acid. researchgate.net The 2,4-diaminopyrimidine (B92962) motif, present in the 5,6-diaminouracil (B14702) core, is a key feature of many DHFR inhibitors, including the well-known drug methotrexate. researchgate.netcancernetwork.com These compounds act as antifolates by competitively binding to the active site of DHFR, preventing the binding of the natural substrate, dihydrofolate. cancernetwork.com This leads to a depletion of tetrahydrofolate, which in turn halts the production of essential precursors for DNA synthesis, thereby inhibiting cell proliferation. cancernetwork.com The evaluation of various pyrimidine (B1678525) derivatives has shown that substitutions on the core structure can significantly influence the inhibitory potency against DHFR. nih.govnih.gov

Table 2: In Vitro DHFR Inhibition Data for Selected Pyrimidine Derivatives

| Compound Class | Core Structure | General Finding | IC50 Range (where reported) |

| Diaminopyrimidine Derivatives | 2,4-Diaminopyrimidine | Potent inhibitors of DHFR. nih.govasm.org | Varies (nM to µM range) nih.govasm.org |

| This compound Derivatives | 5,6-Diaminouracil | Identified as promising DHFR inhibitors. | Not specified in search results |

While DHFR is a primary target, derivatives of this compound, specifically the xanthines formed from it, have been evaluated for their effects on other enzymes. A notable example is phosphodiesterase (PDE), an enzyme family that degrades cyclic AMP (cAMP). Many methylxanthines, such as theophylline, are known non-selective PDE inhibitors. biointerfaceresearch.com However, studies on more complex 1,3-dialkylxanthine derivatives designed for adenosine receptor antagonism have shown that high selectivity can be achieved. For instance, DPCPX, a potent A1 antagonist, was found to cause only minor inhibition of soluble cAMP-phosphodiesterase activity, even at concentrations several orders of magnitude higher than those required to block adenosine receptors. d-nb.info This indicates that while the xanthine scaffold has the potential to interact with PDEs, specific substitution patterns can minimize this activity in favor of high-affinity receptor binding.

Dihydrofolate Reductase (DHFR) Inhibition Pathways

Modulation of Cellular Pathways (In Vitro Studies)

The interaction of this compound derivatives with molecular targets like DHFR has direct consequences on cellular pathways, particularly those governing cell proliferation and survival. In vitro studies using various cell lines have demonstrated that these compounds can modulate these pathways.

It has been suggested through in vitro research that this compound can induce apoptosis (programmed cell death) in cancer cells. This effect is attributed to the compound's ability to interact with cellular targets that regulate cell growth and survival. The primary mechanism for this is the inhibition of DHFR. By blocking the synthesis of DNA precursors, the compound effectively halts the cell cycle, which can trigger apoptotic pathways in rapidly dividing cells, such as those found in tumors. cancernetwork.com The anti-proliferative activity of various diaminopyrimidine derivatives has been confirmed in vitro against several human tumor cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), further supporting this mode of action. nih.govresearchgate.net

Mechanisms of Apoptosis Induction in Cancer Cell Lines

In vitro studies have indicated that this compound (DAU) possesses antitumor properties, primarily through the induction of apoptosis in cancer cells. The pro-apoptotic effect of this compound is linked to its capacity to modulate specific signaling pathways that govern cell proliferation and survival. The interaction of DAU with various cellular targets that regulate the cell cycle is a key aspect of its mechanism of action. While detailed mechanistic pathways for DAU itself are a subject of ongoing research, the broader class of 5,6-diaminouracil derivatives has been investigated more extensively.

The diallyl functional groups are a significant feature of the molecule. Related organosulfur compounds containing diallyl groups, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), have been shown to induce apoptosis through mechanisms that may offer insight into the potential actions of DAU. For instance, studies on DATS in pancreatic cancer cells have shown it can up-regulate proteins such as Bax and p53 while down-regulating anti-apoptotic proteins like Bcl-2. nih.gov Similarly, DADS has been observed to retard the growth of breast cancer cells by inducing apoptosis. biomedpharmajournal.org These findings in related diallyl compounds highlight potential, though not confirmed, pathways by which the diallyl moieties of DAU might exert their effects.

Table 1: Investigated Apoptotic Mechanisms of this compound

| Feature | Description | Source(s) |

|---|---|---|

| General Mechanism | Induction of apoptosis in various cancer cell lines. | |

| Molecular Action | Modulation of specific signaling pathways that regulate cell proliferation and survival. |

| Cellular Interaction | Interacts with cellular targets that control cell proliferation. | |

Interference with Viral Replication Mechanisms and Viral Enzymes

Derivatives of 5,6-diaminouracil, the core structure of DAU, have demonstrated notable potential as antiviral agents. Research indicates these compounds can exhibit activity against a range of viruses by specifically inhibiting the mechanisms of viral replication.

Studies have shown that certain derivatives can interfere with the replication of Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). The primary mode of action is the targeting and inhibition of viral enzymes that are essential for the virus's life cycle. Furthermore, non-nucleoside uracil derivatives have been investigated for their inhibitory effects on the replication of other viruses, including Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV), and tick-borne encephalitis virus (TBEV). mdpi.com More recently, novel uracil derivatives have been evaluated for their antiviral activity against SARS-CoV-2 variants, with a key strategy being the targeting of the viral RNA-dependent RNA polymerase (RdRp). mdpi.com

Table 2: Antiviral Profile of 5,6-Diaminouracil Derivatives

| Virus Target | Proposed Mechanism | Source(s) |

|---|---|---|

| Human Immunodeficiency Virus (HIV) | Targeting and inhibition of viral enzymes. | |

| Hepatitis C Virus (HCV) | Targeting and inhibition of viral enzymes. | |

| SARS-CoV-2 Variants | Inhibition of viral replication; potential targeting of RNA-dependent RNA polymerase (RdRp). | mdpi.com |

| Human Cytomegalovirus (HCMV) | Inhibition of viral replication. | mdpi.com |

| Varicella-Zoster Virus (VZV) | Inhibition of viral replication. | mdpi.com |

| Tick-borne Encephalitis Virus (TBEV) | Inhibition of viral replication. | mdpi.com |

Utilization as a Chemical Probe in Biochemical Assays

This compound and its related structures serve as versatile scaffolds and chemical probes in a variety of biochemical assays, primarily due to their utility as synthetic precursors for more complex, pharmacologically active molecules.

A significant application is in the synthesis of xanthine derivatives. 1,3-dialkyl-5,6-diaminouracils are key starting materials for creating a range of 8-substituted xanthines. researchgate.netthieme-connect.deresearchgate.net These resulting xanthine derivatives are then used as high-affinity antagonists in radioligand binding studies to probe adenosine receptor subtypes, such as A1 and A2A. researchgate.netresearchgate.net This allows for the detailed investigation of receptor function and the identification of new therapeutic targets. researchgate.net

Furthermore, DAU and its derivatives have been identified as promising enzyme inhibitors. Specifically, they have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis and repair of DNA. This inhibitory action allows these compounds to be used as probes to study the role of DHFR in rapidly dividing cancer cells. In a different context, a Schiff base derived from diaminouracil has been developed as a novel fluorescent probe for the detection and quantification of specific metal ions like cupric, silver, and ferric ions. google.nl

Table 3: Applications of this compound and Derivatives as Biochemical Probes

| Assay/Application | Target | Derivative/Compound Used | Purpose | Source(s) |

|---|---|---|---|---|

| Receptor Binding Assay | Adenosine A1 and A2A Receptors | 8-substituted xanthines (synthesized from 1,3-dialkyl-5,6-diaminouracils) | Serve as selective antagonists to study receptor affinity and function. | researchgate.netresearchgate.net |

| Enzyme Inhibition Assay | Dihydrofolate Reductase (DHFR) | This compound and its derivatives | Inhibit DHFR to study its role in DNA synthesis and repair, particularly in cancer cells. |

| Fluorescent Sensing | Cupric (Cu2+), Silver (Ag+), and Ferric (Fe3+) ions | Thiophene aldehyde-diamino uracil Schiff base | Acts as a fluorescent probe for the detection and quantification of specific metal ions. | google.nl |

Future Research Directions and Perspectives for 1,3 Diallyl 5,6 Diaminouracil

Exploration of Novel and Sustainable Synthetic Methodologies

The current synthesis of 1,3-diallyl-5,6-diaminouracil typically involves a multi-step process. researchgate.net A common route begins with the condensation of N,N'-diallylurea and cyanoacetic acid, followed by nitrosation and subsequent reduction to form the final diaminouracil derivative. researchgate.net While effective, these methods often utilize harsh reagents and require significant purification steps.

Future research will likely focus on developing more sustainable and efficient synthetic strategies. This includes the exploration of microwave-assisted synthesis, which has already shown promise in reducing reaction times and improving yields for related compounds. researchgate.netresearchgate.net Additionally, the use of greener catalysts and solvent-free reaction conditions could significantly reduce the environmental impact of the synthesis. One-pot reactions, combining multiple synthetic steps into a single procedure, also present an attractive avenue for streamlining the production of this compound and its derivatives. researchgate.net

Rational Design and Synthesis of Advanced Derivatives with Targeted Biochemical Properties

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules, particularly xanthine (B1682287) derivatives. researchgate.net These derivatives have shown potential as adenosine (B11128) receptor antagonists, with applications in treating conditions like bronchospasm. researchgate.netresearchgate.net

Future research will focus on the rational design of novel derivatives with enhanced and targeted biochemical properties. This will involve modifying the core structure of this compound to optimize its interaction with specific biological targets. For instance, the introduction of different substituents at various positions on the uracil (B121893) ring can significantly influence the resulting compound's activity and selectivity. researchgate.net Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new derivatives, helping researchers to understand how specific structural changes affect biological function. researchgate.net

The synthesis of these advanced derivatives will likely employ a variety of chemical strategies. For example, the condensation of this compound with different carboxylic acids can be used to create a diverse library of 8-substituted xanthine analogues. researchgate.net These analogues can then be screened for their activity against various biological targets, such as enzymes and receptors. researchgate.net

Integration of Advanced Computational Approaches for Predictive Research and Mechanism Elucidation

Computational modeling has become an indispensable tool in modern drug discovery and development. In the context of this compound, computational approaches can be used to predict the biochemical properties of novel derivatives before they are synthesized in the lab. This can save significant time and resources by allowing researchers to prioritize the most promising candidates for further investigation.

Molecular modeling techniques can be used to study the interactions between this compound derivatives and their biological targets at the atomic level. researchgate.net This can provide valuable insights into the mechanism of action of these compounds and can help to guide the design of more potent and selective inhibitors. For example, computational studies can be used to predict the binding affinity of a series of xanthine derivatives for a particular adenosine receptor subtype. researchgate.net

Furthermore, computational methods can be used to analyze the transport properties of these compounds, which is crucial for their development as therapeutic agents. aub.edu.lb By understanding how these molecules are absorbed, distributed, metabolized, and excreted, researchers can optimize their design to improve their pharmacokinetic profiles.

Expanding the Scope of Biochemical and Organic Synthesis Applications Based on the this compound Scaffold

The versatility of the this compound scaffold extends beyond its use in the synthesis of xanthine derivatives. The presence of multiple reactive sites on the molecule makes it a valuable building block for the construction of a wide range of heterocyclic systems.

Future research will likely explore new applications for this compound in both biochemical and organic synthesis. For example, it could be used as a starting material for the synthesis of novel fluorescent probes for biological imaging. aub.edu.lb The unique photophysical properties of certain heterocyclic compounds derived from similar scaffolds suggest that this could be a fruitful area of investigation. aub.edu.lb

In the realm of organic synthesis, this compound could be used to develop new catalysts or ligands for a variety of chemical transformations. The nitrogen and oxygen atoms in the uracil ring could potentially coordinate with metal centers, leading to the formation of novel catalytic species.

Moreover, the diallyl groups on the molecule offer opportunities for further functionalization through reactions such as cyclopolymerization. This could lead to the development of new polymers with interesting properties and potential applications in materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。